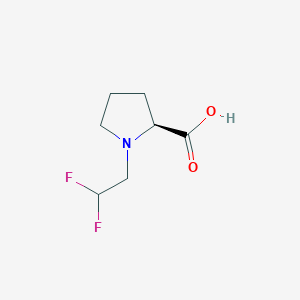

(2S)-1-(2,2-difluoroethyl)pyrrolidine-2-carboxylic acid

Beschreibung

(2S)-1-(2,2-Difluoroethyl)pyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative characterized by a difluoroethyl group (-CH₂CF₂) attached to the nitrogen atom of the pyrrolidine ring and a carboxylic acid moiety at the 2-position. Pyrrolidine-2-carboxylic acid derivatives are prevalent in pharmaceuticals, such as angiotensin-converting enzyme (ACE) inhibitors (e.g., Captopril) and protease inhibitors, due to their conformational rigidity and hydrogen-bonding capabilities .

Eigenschaften

Molekularformel |

C7H11F2NO2 |

|---|---|

Molekulargewicht |

179.16 g/mol |

IUPAC-Name |

(2S)-1-(2,2-difluoroethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H11F2NO2/c8-6(9)4-10-3-1-2-5(10)7(11)12/h5-6H,1-4H2,(H,11,12)/t5-/m0/s1 |

InChI-Schlüssel |

MHIFVURVOWEOFY-YFKPBYRVSA-N |

Isomerische SMILES |

C1C[C@H](N(C1)CC(F)F)C(=O)O |

Kanonische SMILES |

C1CC(N(C1)CC(F)F)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (2S)-1-(2,2-Difluorethyl)pyrrolidin-2-carbonsäure beinhaltet typischerweise die Einführung der Difluorethylgruppe in einen Pyrrolidin-Vorläufer. Eine übliche Methode ist die nukleophile Substitutionsreaktion, bei der ein geeignetes Pyrrolidinderivat unter kontrollierten Bedingungen mit einem Difluorethylierungsmittel reagiert. Die Reaktion kann die Verwendung einer Base erfordern, um den Substitutionsprozess zu erleichtern.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann eine mehrstufige Synthese aus leicht verfügbaren Rohstoffen beinhalten. Der Prozess kann Schritte wie die Schutz- und Entschützung von funktionellen Gruppen, selektive Fluorierung und Reinigungstechniken wie Kristallisation oder Chromatographie umfassen, um das gewünschte Produkt in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird (2S)-1-(2,2-Difluorethyl)pyrrolidin-2-carbonsäure als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: In der biologischen Forschung kann diese Verbindung verwendet werden, um die Auswirkungen der Fluorsubstitution auf die biologische Aktivität zu untersuchen. Fluorierte Verbindungen weisen häufig eine erhöhte metabolische Stabilität und Bioverfügbarkeit auf, was sie in der Wirkstoffforschung und -entwicklung wertvoll macht.

Medizin: In der Medizin können Derivate von (2S)-1-(2,2-Difluorethyl)pyrrolidin-2-carbonsäure auf ihre potenziellen therapeutischen Anwendungen untersucht werden. Fluorierte Analoga von bioaktiven Molekülen können verbesserte pharmakokinetische Eigenschaften und Wirksamkeit aufweisen.

Industrie: Im Industriesektor kann diese Verbindung bei der Entwicklung von Agrochemikalien, Materialwissenschaften und anderen Anwendungen verwendet werden, bei denen fluorierte Verbindungen aufgrund ihrer einzigartigen Eigenschaften wünschenswert sind.

Wirkmechanismus

Der Wirkmechanismus von (2S)-1-(2,2-Difluorethyl)pyrrolidin-2-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Difluorethylgruppe kann die Bindungsaffinität der Verbindung zu Enzymen oder Rezeptoren erhöhen, was möglicherweise zur Inhibition oder Aktivierung biologischer Pfade führt. Das Vorhandensein von Fluoratomen kann auch die Lipophilie und Membranpermeabilität der Verbindung beeinflussen, was ihre allgemeine Bioaktivität beeinflusst.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Inhibition of Zinc Proteases

The compound has been identified as a potential inhibitor of metalloproteases, particularly zinc hydrolases. These enzymes are implicated in various pathological conditions such as hypertension, myocardial ischemia, and renal diseases. The use of (2S)-1-(2,2-difluoroethyl)pyrrolidine-2-carboxylic acid in the treatment of these conditions is supported by its ability to modulate protease activity, offering therapeutic benefits in managing diseases associated with vascular constriction and organ protection .

2. Cytostatic and Cerebroprotective Effects

Research indicates that derivatives of this compound can serve as cytostatic agents, which inhibit cell growth and division. This property is particularly relevant in cancer therapy. Additionally, its cerebroprotective effects suggest potential applications in treating neurological disorders, where protecting neuronal function is critical .

3. Treatment of Cardiovascular Disorders

Compounds related to (2S)-1-(2,2-difluoroethyl)pyrrolidine-2-carboxylic acid have shown promise in the prophylaxis and treatment of cardiovascular diseases. They may help manage conditions such as congestive heart failure and arrhythmias by targeting specific biochemical pathways involved in heart function .

Synthetic Chemistry Applications

1. Late-stage Difluoromethylation

The difluoroethyl group present in this compound allows for innovative synthetic strategies involving late-stage difluoromethylation. This process enhances the lipophilicity and permeability of drug candidates, making them more effective in biological systems. The ability to introduce difluoromethyl groups into various substrates expands the toolkit available for medicinal chemists .

2. Polymer Synthesis

(2S)-1-(2,2-difluoroethyl)pyrrolidine-2-carboxylic acid can be utilized in the synthesis of polymers with specific properties. For example, it can be incorporated into polymeric materials that exhibit enhanced mechanical strength or chemical resistance due to the presence of the difluoroethyl moiety . This application is particularly relevant in developing advanced materials for biomedical devices.

Case Studies

Case Study 1: Cardiovascular Drug Development

A study focused on synthesizing derivatives of (2S)-1-(2,2-difluoroethyl)pyrrolidine-2-carboxylic acid demonstrated its efficacy as an inhibitor of zinc-dependent metalloproteases. These findings suggest that modifications to the core structure could lead to novel therapeutics for managing hypertension and other cardiovascular disorders .

Case Study 2: Polymer Applications

In a recent investigation into polymeric materials, researchers successfully integrated (2S)-1-(2,2-difluoroethyl)pyrrolidine-2-carboxylic acid into acrylate-based polymers. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional polymers without difluorinated components. This advancement highlights the compound's versatility beyond pharmaceuticals into materials science .

Wirkmechanismus

The mechanism of action of 1-(2,2-Difluoroethyl)proline involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and drug-receptor interactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

- Fluorinated Derivatives: The target compound’s difluoroethyl group may improve lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like Captopril . Fluorine’s electronegativity also enhances hydrogen-bonding interactions with biological targets, a feature exploited in drugs like the fluorinated pyrrolidine in . (2R)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid () shares a difluoro motif but lacks the carboxylic acid’s direct pharmacological activity data, highlighting the need for targeted studies .

Captopril and Derivatives :

- Captopril’s thiol (-SH) group is critical for ACE inhibition via zinc ion chelation in the enzyme’s active site . Its acetylated metabolite (Acetylcaptopril Hydrate) retains partial activity but with reduced potency .

- Brominated and disulfide analogs () are synthesis intermediates or impurities, emphasizing the role of substituent reactivity in drug stability .

Peptide-Mimetic Compounds :

Pharmacological Data Gaps

- The target compound’s exact biological activity remains uncharacterized in the provided evidence.

- Comparative pharmacokinetic data (e.g., half-life, clearance) are absent for most analogs, underscoring the need for further research.

Biologische Aktivität

(2S)-1-(2,2-difluoroethyl)pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological applications, particularly in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews the current knowledge regarding the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring with a difluoroethyl side chain and a carboxylic acid functional group. The synthesis of (2S)-1-(2,2-difluoroethyl)pyrrolidine-2-carboxylic acid has been explored in various studies, focusing on optimizing yields and stereochemistry. For instance, methods involving the retro-Dieckmann reaction have been employed to produce enantiomerically pure forms of related pyrrolidine derivatives .

The biological activity of (2S)-1-(2,2-difluoroethyl)pyrrolidine-2-carboxylic acid is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures can act as inhibitors of key enzymes or receptors involved in various biochemical pathways. This compound may exhibit activity against proteases or other enzymes critical for cellular processes.

In Vitro Studies

In vitro studies have demonstrated that (2S)-1-(2,2-difluoroethyl)pyrrolidine-2-carboxylic acid can modulate biological pathways relevant to disease states. For example, it has been tested for its inhibitory effects on viral proteins associated with SARS-CoV-2, suggesting potential use in antiviral therapies .

Antiviral Activity

One notable study focused on the compound's potential antiviral properties against SARS-CoV-2. Through computational modeling and docking studies, (2S)-1-(2,2-difluoroethyl)pyrrolidine-2-carboxylic acid was identified as a candidate that could disrupt the interaction between viral proteins and host cell receptors . This suggests a promising avenue for further research into its efficacy as an antiviral agent.

Metabolic Stability

Another aspect of the research involved assessing the metabolic stability of (2S)-1-(2,2-difluoroethyl)pyrrolidine-2-carboxylic acid using human liver microsomes. The results indicated that structural modifications could significantly influence the compound's metabolic pathways and stability, which are critical factors in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.